Cas no 893788-32-4 (7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-1,2,3triazolo1,5-aquinazolin-5-amine)

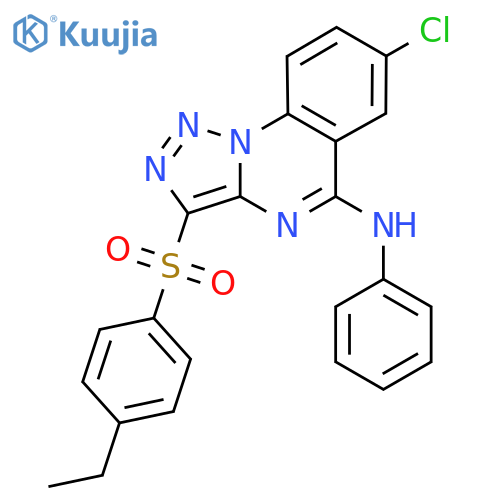

893788-32-4 structure

商品名:7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-1,2,3triazolo1,5-aquinazolin-5-amine

7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-1,2,3triazolo1,5-aquinazolin-5-amine 化学的及び物理的性質

名前と識別子

-

- 7-Chloro-3-[(4-ethylphenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- F3165-1327

- 7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- 893788-32-4

- 7-chloro-3-(4-ethylphenyl)sulfonyl-N-phenyltriazolo[1,5-a]quinazolin-5-amine

- AKOS001858072

- 7-chloro-3-((4-ethylphenyl)sulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- 7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-1,2,3triazolo1,5-aquinazolin-5-amine

-

- インチ: 1S/C23H18ClN5O2S/c1-2-15-8-11-18(12-9-15)32(30,31)23-22-26-21(25-17-6-4-3-5-7-17)19-14-16(24)10-13-20(19)29(22)28-27-23/h3-14H,2H2,1H3,(H,25,26)

- InChIKey: PPKAZRCDXQSPKM-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC2=C(C=1)C(NC1C=CC=CC=1)=NC1=C(N=NN12)S(C1C=CC(CC)=CC=1)(=O)=O

計算された属性

- せいみつぶんしりょう: 463.0869737g/mol

- どういたいしつりょう: 463.0869737g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 32

- 回転可能化学結合数: 5

- 複雑さ: 735

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.5

- トポロジー分子極性表面積: 97.6Ų

じっけんとくせい

- 密度みつど: 1.45±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- 酸性度係数(pKa): -1.88±0.40(Predicted)

7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-1,2,3triazolo1,5-aquinazolin-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3165-1327-3mg |

7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

893788-32-4 | 90%+ | 3mg |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3165-1327-5mg |

7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

893788-32-4 | 90%+ | 5mg |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3165-1327-10μmol |

7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

893788-32-4 | 90%+ | 10μl |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3165-1327-4mg |

7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

893788-32-4 | 90%+ | 4mg |

$66.0 | 2023-04-27 | |

| Life Chemicals | F3165-1327-2μmol |

7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

893788-32-4 | 90%+ | 2μl |

$57.0 | 2023-04-27 | |

| A2B Chem LLC | BA72677-10mg |

7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

893788-32-4 | 10mg |

$291.00 | 2024-04-19 | ||

| Life Chemicals | F3165-1327-1mg |

7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

893788-32-4 | 90%+ | 1mg |

$54.0 | 2023-04-27 | |

| Life Chemicals | F3165-1327-15mg |

7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

893788-32-4 | 90%+ | 15mg |

$89.0 | 2023-04-27 | |

| Life Chemicals | F3165-1327-2mg |

7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

893788-32-4 | 90%+ | 2mg |

$59.0 | 2023-04-27 | |

| A2B Chem LLC | BA72677-1mg |

7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |

893788-32-4 | 1mg |

$245.00 | 2024-04-19 |

7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-1,2,3triazolo1,5-aquinazolin-5-amine 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

893788-32-4 (7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-1,2,3triazolo1,5-aquinazolin-5-amine) 関連製品

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量